Thioproperazine

Catalog No.
S545253
CAS No.
316-81-4
M.F
C22H30N4O2S2
M. Wt
446.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioproperazine

CAS Number

316-81-4

Product Name

Thioproperazine

IUPAC Name

N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide

Molecular Formula

C22H30N4O2S2

Molecular Weight

446.6 g/mol

InChI

InChI=1S/C22H30N4O2S2/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25/h4-5,7-10,17H,6,11-16H2,1-3H3

InChI Key

VZYCZNZBPPHOFY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C

Solubility

5.69e-02 g/L

Synonyms

Thioproperazine; Cephalmin; Majeptyl; Mazeptyl; Megeptil; Sulfenazin; Vontil; Tioproferazina.

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C

Description

The exact mass of the compound Thioproperazine is 446.18102 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Neuroscience

Summary of Application: Thioproperazine is used in neuroscience research to study its effects on neurotransmitter systems, particularly dopamine receptors, which are implicated in disorders like schizophrenia.

Methods of Application: Researchers administer thioproperazine to animal models or cell cultures and monitor changes in neural activity, receptor binding, and behavioral responses.

Results: Studies have shown that thioproperazine can alter dopamine receptor activity and provide insights into the pathophysiology of psychiatric disorders .

Pharmacology

Summary of Application: In pharmacology, thioproperazine’s mechanism of action is analyzed to understand its antipsychotic properties and potential side effects.

Methods of Application: Thioproperazine is tested for its pharmacokinetics and pharmacodynamics in various models to determine its efficacy and safety profile.

Results: The drug is found to be a potent neuroleptic, with marked cataleptic and antiapomorphine activity, and relatively slight sedative effects .

Thioproperazine, marketed under the brand name Majeptil, is a typical antipsychotic belonging to the phenothiazine class. It is primarily utilized in the treatment of schizophrenia and the manic phases of bipolar disorder, functioning as a tranquilizer and antiemetic. The chemical structure of thioproperazine is represented by the formula C22H30N4O2S2C_{22}H_{30}N_{4}O_{2}S_{2} with a molar mass of 446.63 g/mol. Its therapeutic effects are attributed to its ability to modulate neurotransmitter activity in the brain, particularly dopamine pathways .

Thioproperazine acts primarily as a dopamine D2 receptor antagonist in the central nervous system []. Blocking these receptors disrupts the dopamine signaling pathway, which is believed to be overactive in schizophrenia and mania []. This helps to alleviate psychotic symptoms and mood disturbances.

Thioproperazine can cause various side effects, including drowsiness, movement disorders (tardive dyskinesia), and metabolic disturbances []. It can also interact with other medications, potentially leading to serious complications []. Due to these safety concerns, thioproperazine is not a first-line treatment for schizophrenia and is typically reserved for patients who do not respond to other medications [].

Additional Notes:

  • It is important to note that this analysis is for informational purposes only and should not be construed as medical advice. Always consult with a qualified healthcare professional for diagnosis and treatment planning.
  • Research on Thioproperazine is
, including:

  • Oxidation: Thioproperazine can be oxidized to form sulfoxides or sulfones.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at its nitrogen atoms.
  • Formation of Thioethers: It is synthesized through thioether formation between 2-aminothiophenol and 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide .

Thioproperazine exhibits notable biological activities:

  • Antipsychotic Effects: It effectively reduces psychotic symptoms by blocking dopamine receptors in the central nervous system.
  • Antiemetic Properties: The compound alleviates nausea and vomiting, making it useful in treating motion sickness and side effects from chemotherapy.
  • Sedative Effects: While primarily an antipsychotic, it has sedative properties that can aid in anxiety reduction .

The synthesis of thioproperazine involves several key steps:

  • Thioether Formation: Reaction between 2-aminothiophenol and 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide forms a thioether.
  • Sandmeyer Reaction: This step introduces bromine into the structure using cuprous bromide.
  • Bechamp Reduction: Converts nitro groups to amino groups, further modifying the compound.
  • Goldberg Reaction: Finalizes the formation of the phenothiazine ring structure.
  • Side Chain Attachment: A sodamide reaction with 1-(3-chloropropyl)-4-methylpiperazine completes the synthesis .

Thioproperazine has been studied for its interactions with various substances:

  • Increased Sedation Risk: When combined with other sedatives (e.g., diphenhydramine, lorazepam), there is a heightened risk of excessive sedation, which can be dangerous.
  • Antiparkinson Medications: These can counteract some of the extrapyramidal side effects associated with thioproperazine use .
  • Hepatotoxicity Potential: While rare, hepatotoxic reactions may occur, ranging from mild liver function abnormalities to severe liver disease .

Similar Compounds

Thioproperazine shares similarities with other compounds within the phenothiazine class and beyond. Here are some comparable compounds:

Compound NameKey Characteristics
ChlorpromazineFirst antipsychotic drug; used for schizophrenia
PerphenazineSimilar efficacy but different side effect profile
FluphenazineLong-acting formulation; used for chronic conditions
ProchlorperazinePrimarily used as an antiemetic

Uniqueness of Thioproperazine

Thioproperazine's unique profile lies in its combination of antipsychotic and antiemetic properties, along with a distinct mechanism of action that emphasizes its use in both psychiatric and gastrointestinal contexts. Its synthesis pathway also showcases a complex multi-step process that differentiates it from simpler phenothiazines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Exact Mass

446.18101856 g/mol

Monoisotopic Mass

446.18101856 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

140 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YJ050AQ56X

Drug Indication

For the treatment of all types of acute and chronic schizophrenia, including those which did not respond to the usual neuroleptics; manic syndromes.

Pharmacology

Thioproperazine is a potent neuroleptic with antipsychotic properties. Thioproperazine has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic and spasmolytic effects. It is virtually without antiserotonin and hypotensive action and has no antihistaminic property.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AB - Phenothiazines with piperazine structure
N05AB08 - Thioproperazine

Mechanism of Action

Thioproperazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

316-81-4

Wikipedia

Thioproperazine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Marois G, Henrotte JG, Elie C, Franck G. [Changes in plasma prolactin and magnesium in male rats treated with thioproperazine and/or bromocriptine]. Ann Endocrinol (Paris). 1985;46(6):399-405. French. PubMed PMID: 2873785.
2: Lechin F, van der Dijs B, Insausti CL, Gómez F. Treatment of ulcerative colitis with thioproperazine. J Clin Gastroenterol. 1982 Oct;4(5):445-9. PubMed PMID: 6129273.
3: Marois G. [Inhibition of nidation in mice by modification of the environment and pheromones. Re-establishment by prolactin and thioproperazine]. Ann Endocrinol (Paris). 1982;43(1):41-52. French. PubMed PMID: 6127981.
4: Lechin F, van der Dijs B, Gómez F, Acosta E, Arocha L. On the use of clonidine and thioproperazine in a woman with Gilles de la Tourette's disease. Biol Psychiatry. 1982 Jan;17(1):103-8. PubMed PMID: 6120723.
5: Boireau A, Blanchard JC, Garret C, Julou L. The use of thioproperazine, a phenothiazine derivative, as a ligand for neuroleptic receptors--II. In vivo studies. Biochem Pharmacol. 1980 Nov 1;29(21):2939-42. PubMed PMID: 6109532.
6: Blanchard JC, Boireau A, Garret C, Julou L. The use of thioproperazine, a phenothiazine derivative, as a ligand for neuroleptic receptors--I. In vitro studies. Biochem Pharmacol. 1980 Nov 1;29(21):2933-8. PubMed PMID: 6109531.
7: Pointis D, Borenstein P. Effects of thioproperazine and sulpiride on the locomotor rhythms in the decorticate cat. Psychopharmacology (Berl). 1979 Feb 28;60(3):271-6. PubMed PMID: 35804.
8: Sizaret P, Moreau C. [Comparative study using double-blind method of sultopride and thioproperazine]. Encephale. 1977;3(2):111-20. French. PubMed PMID: 19230.
9: Scatton B, Thierry AM, Glowinski J, Julou L. Effects of thioproperazine and apomorphine on dopamine synthesis in the mesocortical dopaminergic systems. Brain Res. 1975 May 2;88(2):389-93. PubMed PMID: 238717.
10: Marois M, Elie C. [Thioproperazine and transferred eggs on the rat (author's transl)]. Steroids Lipids Res. 1974;5(4):240-9. French. PubMed PMID: 4156437.
11: Marois M, Marois G. [Thioproperazine and pregnancy of the rat (author's transl)]. Steroids Lipids Res. 1974;5(4):232-9. French. PubMed PMID: 4156436.
12: Kammerer T, Singer L, Kempf MT, Klotz JP, Jamet P, Hiltenbrand JP. [Value of association of propericiazine with haloperidol, or thioproperazine, or prochlorperazine, in the treatment of some psychoses]. Ann Med Psychol (Paris). 1971 May;1(5):790-800. French. PubMed PMID: 4397702.
13: Gauthier R, Massac C, Tétreault L. [Antagonism of levomepromazine-thioproperazine on the extra pyramidal system]. Int Z Klin Pharmakol Ther Toxikol. 1971 Feb;4(2):223-7. French. PubMed PMID: 4396313.
14: Albert JM, Palaic D, Tétreault L, Panisset JC, Dhaiti G, Desaty J. [Effects of thioproperazine on the urinary excretion and concentration in the cerebrospinal fluid of 5-hydroxyindoleacetic acid in chronic schizophrenia]. Laval Med. 1971 Feb;42(2):167-71. French. PubMed PMID: 4396038.
15: Joncev V, Mitkov V. [Treatment of choreic hyperkinesias with thioproperazine (Majeptil)]. Folia Med (Plovdiv). 1971;13(6):339-44. French. PubMed PMID: 4401862.
16: Albert JM, Palaic D, Tetreault L, Panisset JC DHAITI G, Desaty J. Effect of thioproperazine on 5-HIAA content in urine and cerebrospinal fluid of chronic schizophrenic patients. Dis Nerv Syst. 1970 Nov;31:Suppl:140-4. PubMed PMID: 4395198.
17: Conde López V, Cruz Roche R. [Evaluation of the thioproperazine-levopromazine combination]. Actas Luso Esp Neurol Psiquiatr. 1970 Oct;29(4):337-52. Spanish. PubMed PMID: 4398781.
18: Panisset VC, Albert JM, Rocheleau LP, Dhaiti G, Tétreault L. [Effects of thioproperazine on dopamine and noradrenaline metabolism in chronic schizophrenia]. Laval Med. 1970 Sep;41(7):917-22. French. PubMed PMID: 4396422.
19: Lind B, Roland P, Grimeland J. [Control of postoperative vomiting with thioproperazine (Majeptil)]. Anaesthesist. 1970 Jun;19(6):200-2. German. PubMed PMID: 4397207.
20: Cheramy A, Besson MJ, Glowinski J. Increased release of dopane from striatal dopaminergic terminals in the rat after treatment with a neuroleptic: thioproperazine. Eur J Pharmacol. 1970 May;10(2):206-14. PubMed PMID: 4392817.

Explore Compound Types